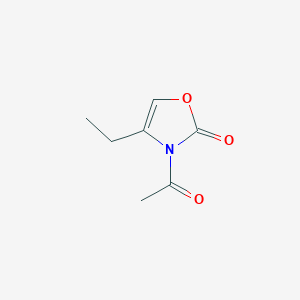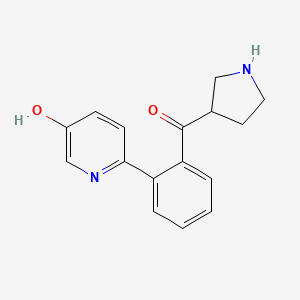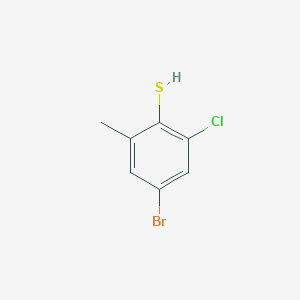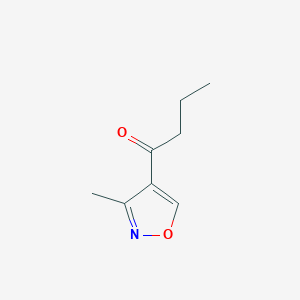
1-(3-Methylisoxazol-4-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylisoxazol-4-yl)butan-1-one is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylisoxazol-4-yl)butan-1-one can be achieved through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This method is highly regioselective and provides good yields.
Another method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . This reaction proceeds via an in situ generated β-oxo thioamide intermediate and affords 5-substituted 3-aminoisoxazoles.
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods are eco-friendly and provide efficient pathways for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(3-Methylisoxazol-4-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted isoxazole derivatives with various functional groups.
科学的研究の応用
1-(3-Methylisoxazol-4-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Methylisoxazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions, exhibit anti-inflammatory properties, and interact with various enzymes and receptors . The compound’s effects are mediated through its ability to bind to these targets and alter their activity, leading to therapeutic outcomes.
類似化合物との比較
1-(3-Methylisoxazol-4-yl)butan-1-one can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A GABA receptor agonist with an isoxazole core.
Ibotenic acid: A neurotoxin and research tool with an isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities . Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-(3-methyl-1,2-oxazol-4-yl)butan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-4-8(10)7-5-11-9-6(7)2/h5H,3-4H2,1-2H3 |
InChIキー |
JSGHUKTWLCGLKJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CON=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
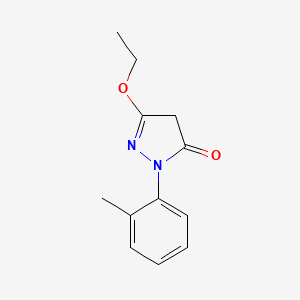
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)

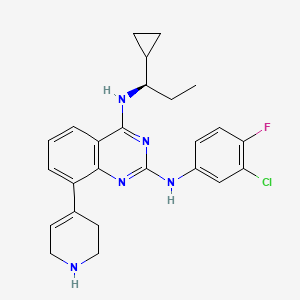
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
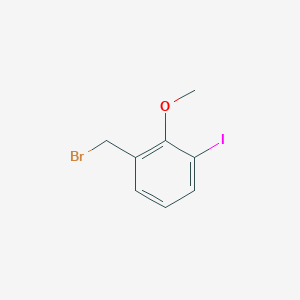
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)


